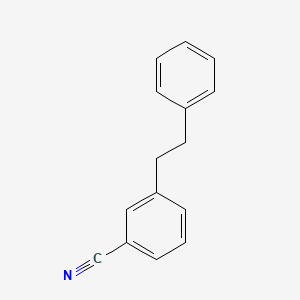

1-(3-Cyanophenyl)-2-phenylethane

Description

1-(3-Cyanophenyl)-2-phenylethane (CAS: 34176-91-5, molecular formula: C₁₅H₁₃N) is a biphenyl derivative featuring a cyano (-CN) group at the meta position of one phenyl ring and a phenylethane moiety. Its synthesis involves substitution reactions targeting the meta position, as demonstrated in methods for related cyanophenyl ethanes .

Properties

CAS No. |

34176-91-5 |

|---|---|

Molecular Formula |

C15H13N |

Molecular Weight |

207.27 g/mol |

IUPAC Name |

3-(2-phenylethyl)benzonitrile |

InChI |

InChI=1S/C15H13N/c16-12-15-8-4-7-14(11-15)10-9-13-5-2-1-3-6-13/h1-8,11H,9-10H2 |

InChI Key |

YAGSUWLZZOQMMN-UHFFFAOYSA-N |

SMILES |

C1=CC=C(C=C1)CCC2=CC(=CC=C2)C#N |

Canonical SMILES |

C1=CC=C(C=C1)CCC2=CC(=CC=C2)C#N |

Other CAS No. |

34176-91-5 |

Origin of Product |

United States |

Comparison with Similar Compounds

Positional Isomers: Meta vs. Para Substitution

- Evidence from HIV-1 inhibitor studies shows that para-substituted phenyl groups (e.g., 4-cyanophenyl in compound 83) exhibit reduced selectivity for RNase H compared to meta-substituted analogs (e.g., 3-cyanophenyl in compound 82). The meta configuration enhances spatial compatibility with enzyme active sites, improving inhibitory balance (IC₅₀RNase H/IC₅₀IN ratio ≈ 1.5) .

- Thermal Stability : Pyrolysis studies on dicarboxyphenyl ethanes reveal that decarboxylation of meta-substituted derivatives (e.g., 1-(3-carboxyphenyl)-2-phenylethane) proceeds via an ionic mechanism without cross-linking, suggesting meta-substituted compounds may exhibit predictable thermal degradation pathways .

Functional Group Variations

- 1-(3-Aminophenyl)-2-phenylethane: Replacing the cyano group with an amino (-NH₂) group (CAS: 5369-22-2) introduces electron-donating properties, altering reactivity and solubility. The amino group facilitates hydrogen bonding, making this analog more hydrophilic than the cyano derivative .

- 1-(4-Fluorophenyl)-2-phenylethane: The fluoro substituent (CAS: 370-76-3) is less electron-withdrawing than cyano, resulting in lower molecular polarity. Its molecular weight (200.25 g/mol) is slightly lower than the cyano analog (207.27 g/mol), impacting volatility and density .

Physical and Chemical Properties

| Compound | Molecular Weight (g/mol) | Density (g/cm³) | Key Functional Group |

|---|---|---|---|

| 1-(3-Cyanophenyl)-2-phenylethane | 207.27 | Not reported | -CN (meta) |

| 1-(4-Fluorophenyl)-2-phenylethane | 200.25 | 1.339 | -F (para) |

| 1,1-Dimethoxy-2-phenylethane | 166.22 | 1.004 | -OCH₃ |

Substituents like cyano increase molecular weight and polarity compared to methoxy or fluorine analogs, influencing boiling points and solubility in organic solvents .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.